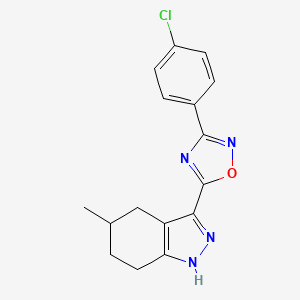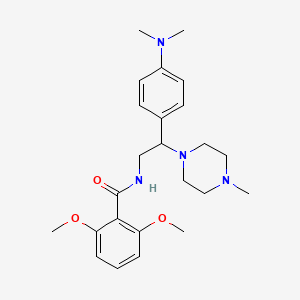![molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-il)tio)propan-2-ona CAS No. 324577-81-3](/img/structure/B2414362.png)
1-((2H-[1,2,4]triazino[5,6-b]indol-3-il)tio)propan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a triazinoindole core, which is known for its biological activity and ability to interact with various molecular targets.
Aplicaciones Científicas De Investigación
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of this compound are DNA and Human Serum Albumin (HSA). The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . It also binds to HSA, causing conformational changes in the Trp-214 microenvironments in the subdomain IIA pocket .
Mode of Action
The compound interacts with its targets through non-covalent interactions. It binds to the grooves of DNA and forms electrostatic interactions . This binding can interfere with the normal functioning of DNA, potentially inhibiting the replication and transcription processes. In the case of HSA, the compound binds and induces conformational changes, which could affect the protein’s function .
Biochemical Pathways
The compound’s interaction with DNA and HSA can affect various biochemical pathways. The binding to DNA can disrupt the normal replication and transcription processes, which could lead to cell cycle arrest and apoptosis . The interaction with HSA could potentially affect the transport of other molecules that bind to HSA.
Pharmacokinetics
. This selective binding could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The presence of ferrous ions can also affect the compound’s bioavailability, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Result of Action
The compound’s interaction with DNA and HSA leads to several molecular and cellular effects. The binding to DNA can cause cell cycle arrest at the G1 phase and induce apoptosis in a dose and time-dependent manner . The interaction with HSA can cause conformational changes in the protein, potentially affecting its function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of ferrous ions can affect the compound’s cytotoxicity . Additionally, the compound’s activity could be influenced by the pH and temperature of its environment.
Análisis Bioquímico
Biochemical Properties
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has been reported to interact with DNA via non-covalent groove binding and electrostatic interactions . The higher binding constant values indicate a stronger binding ability with DNA . This interaction with DNA suggests that the compound may play a role in regulating gene expression and influencing biochemical reactions.
Cellular Effects
In vitro studies have shown that 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one displays strong antiproliferative activity against various cancer cells . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that the compound influences cell function by affecting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it selectively binds to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes its cytotoxicity . This indicates that the compound exerts its effects at the molecular level through specific binding interactions.
Métodos De Preparación
The synthesis of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one typically involves the condensation of isatin with thiocarbohydrazide, followed by further reactions to introduce the desired substituents. The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles under appropriate conditions
Comparación Con Compuestos Similares
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Known for its antimalarial and antidepressant activities.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
1-((5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propyl-1,3-dihydro-2H-benzimidazol-2-one: A compound with similar structural features but different biological activities.
These comparisons highlight the unique properties of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one, particularly its potential in medicinal chemistry and material science.
Propiedades
IUPAC Name |
1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYESRNNJDMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

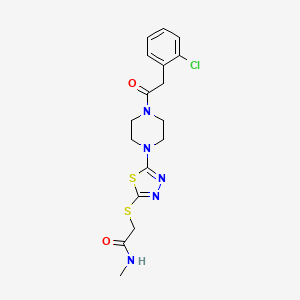

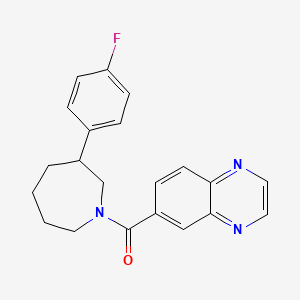
![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
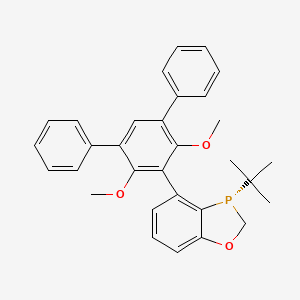
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
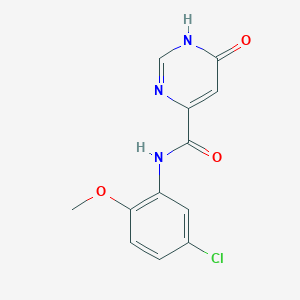
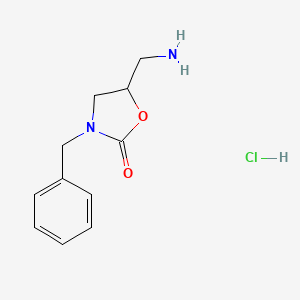

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
